![molecular formula C21H27N5O2 B5551334 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)

4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

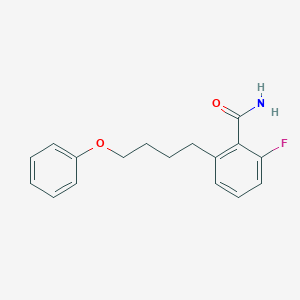

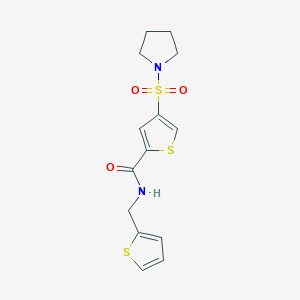

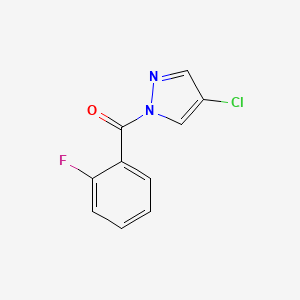

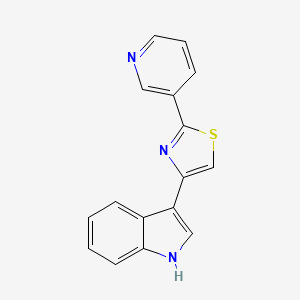

4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 381.21647512 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Optical Sensors and Medicinal Uses

Pyrimidine derivatives, including structures similar to 4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, have been highlighted for their dual role in both optical sensing materials and their wide range of biological and medicinal applications. These derivatives possess the unique ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. The significance of these compounds extends to various biomedical applications due to their structural versatility and interaction capabilities (Jindal & Kaur, 2021).

Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl peptidase IV (DPP IV) inhibitors, which include pyrimidine derivatives, are validated targets for the treatment of type 2 diabetes mellitus (T2DM). Research on DPP IV inhibitors has been extensive due to their role in promoting insulin secretion by inhibiting the hydrolyzation of incretin molecules. Pyrimidine derivatives are part of the chemical groups that have shown potential in the development of antidiabetic drugs, illustrating the therapeutic importance of these compounds in managing T2DM (Mendieta, Tarragó, & Giralt, 2011).

DNA Interaction and Radioprotection

Compounds like Hoechst 33258, a derivative associated with pyrimidine structures, demonstrate strong binding affinity to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These interactions underline the potential of pyrimidine derivatives in chromosome and nuclear staining, flow cytometry, and even as radioprotectors and topoisomerase inhibitors. This dual functionality underscores the significance of pyrimidine derivatives in both biological research and therapeutic applications (Issar & Kakkar, 2013).

Optoelectronic Materials

The structural flexibility of pyrimidine derivatives allows for their incorporation into π-extended conjugated systems, which are crucial for the development of novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors. The ability of these compounds to contribute to the advancement of optoelectronic device technology highlights their significant role beyond medicinal applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Properties

Pyrimidine derivatives have been extensively researched for their anticancer properties. These compounds exhibit a broad spectrum of activity against various cancer cell lines, emphasizing the potential of pyrimidine scaffolds in cancer therapy. Their mechanisms of action involve modulation of specific genes and proteins that are crucial in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors. The flexibility and effectiveness of these compounds in inhibiting the growth of cancer cells underscore their importance in the development of new anticancer agents (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).

Propiedades

IUPAC Name |

(4-ethoxyphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c1-2-28-18-7-5-17(6-8-18)20(27)25-15-13-24(14-16-25)19-9-10-22-21(23-19)26-11-3-4-12-26/h5-10H,2-4,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMZWQDIKUQQSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-benzylpiperazin-1-yl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5551254.png)

![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)

![[4-(4-Methylphenyl)phenyl] furan-2-carboxylate](/img/structure/B5551270.png)

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)

![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)

![[2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B5551332.png)

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)